(1S,2S)-2-Phenylcyclopentanamine: A Comprehensive Technical Guide
(1S,2S)-2-Phenylcyclopentanamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of (1S,2S)-2-phenylcyclopentanamine. As a specific stereoisomer of 2-phenylcyclopentanamine, this compound presents a unique spatial arrangement of its phenyl and amino groups, which is of significant interest in medicinal chemistry and asymmetric synthesis. This document consolidates available data on its chemical characteristics, outlines general synthetic and resolution methodologies, and discusses its potential, albeit largely unexplored, biological significance. Due to the limited availability of specific experimental data for the pure (1S,2S) enantiomer in public literature, this guide also includes information on the racemic cis-mixture and related isomers to provide a broader context for researchers.
Introduction
(1S,2S)-2-phenylcyclopentanamine is a chiral primary amine featuring a phenyl group and an amino group in a cis configuration on a cyclopentane ring.[1] The molecule possesses two chiral centers at the C1 and C2 positions, with the (1S,2S) designation specifying the absolute configuration.[1] This defined three-dimensional structure is critical for its interaction with biological macromolecules and its potential application as a chiral auxiliary or ligand in stereoselective synthesis.[1] While the related trans-isomer, cypenamine, was investigated as a psychostimulant in the 1940s, the pharmacological properties of the cis-isomers, including (1S,2S)-2-phenylcyclopentanamine, remain largely uncharacterized.[2] The increasing demand for enantiomerically pure compounds in drug discovery makes a thorough understanding of specific stereoisomers like (1S,2S)-2-phenylcyclopentanamine essential.
Chemical and Physical Properties
Table 1: General and Computed Properties of (1S,2S)-2-Phenylcyclopentanamine
| Property | Value | Source |
| CAS Number | 40264-04-8 | [3][4] |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| Monoisotopic Mass | 161.120449 u | [1] |
| Chiral Centers | 2 (C1 and C2) | [1] |
| Configuration | cis | [1] |
Table 2: Computed Properties for 2-Phenylcyclopentanamine (Isomer Unspecified)
| Property | Value | Source |
| XLogP3-AA | 1.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 26 Ų | [5] |
Synthesis and Experimental Protocols
The synthesis of (1S,2S)-2-phenylcyclopentanamine can be approached through the synthesis of the racemic cis-2-phenylcyclopentanamine followed by enantiomeric resolution, or through an enantioselective synthetic route.
General Synthesis of cis-2-Phenylcyclopentanamine
A common method for the synthesis of 2-phenylcyclopentanamine is the hydroboration-amination of 1-phenylcyclopentene. This method generally yields the trans-isomer as the major product. To obtain the cis-isomer, alternative strategies such as the reductive amination of 2-phenylcyclopentanone can be employed.
Experimental Protocol: Reductive Amination of 2-Phenylcyclopentanone (General Procedure)
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Step 1: Imine Formation. 2-Phenylcyclopentanone is reacted with ammonia or a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., methanol, ethanol) to form the corresponding imine intermediate. This reaction is often facilitated by the removal of water.
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Step 2: Reduction. The resulting imine is then reduced to the amine. A variety of reducing agents can be used, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent can influence the stereoselectivity of the reaction. The use of specific catalysts or reaction conditions may favor the formation of the cis-isomer.
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Step 3: Work-up and Purification. Following the reduction, the reaction mixture is worked up to remove the catalyst and any remaining reagents. This typically involves quenching the reaction, extraction with an organic solvent, and purification of the product by distillation or chromatography.
Enantiomeric Resolution
The separation of the racemic cis-2-phenylcyclopentanamine into its constituent enantiomers, (1S,2S)-2-phenylcyclopentanamine and (1R,2R)-2-phenylcyclopentanamine, can be achieved through enzymatic kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)
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Enzyme: Lipase B from Candida antarctica (CALB) is a commonly used biocatalyst for the kinetic resolution of amines.[1]
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Acyl Donor: An appropriate acyl donor, such as an ester (e.g., ethyl acetate), is used to selectively acylate one of the enantiomers.
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Procedure: The racemic cis-2-phenylcyclopentanamine is incubated with CALB and the acyl donor in a suitable organic solvent. The enzyme will preferentially catalyze the acylation of one enantiomer (e.g., the (1R,2R)-enantiomer) to form an amide, leaving the other enantiomer (the desired (1S,2S)-enantiomer) in excess.
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Separation: The reaction is monitored until approximately 50% conversion is reached. The resulting mixture, containing the unreacted (1S,2S)-amine and the (1R,2R)-amide, can then be separated by standard chromatographic techniques. The amide can be subsequently hydrolyzed to recover the (1R,2R)-amine if desired.
Spectroscopic and Analytical Data
Detailed spectral data (NMR, IR, MS) for enantiomerically pure (1S,2S)-2-phenylcyclopentanamine is not well-documented in publicly available literature. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of C₁₁H₁₅N. For the general structure of 2-phenylcyclopentanamine, the following spectral characteristics would be expected:
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¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the methine protons at the C1 and C2 positions of the cyclopentane ring, the methylene protons of the cyclopentane ring, and the amine protons. The coupling constants and chemical shifts of the C1 and C2 protons would be crucial in determining the cis or trans stereochemistry.
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¹³C NMR: Signals for the carbons of the phenyl group and the five carbons of the cyclopentane ring.
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IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (161.24 g/mol ).
Biological Activity and Signaling Pathways
There is a lack of specific studies on the biological activity and signaling pathways of (1S,2S)-2-phenylcyclopentanamine. However, the broader class of 1,2-disubstituted cyclopentanes has been explored for various pharmacological activities. For instance, some derivatives have been investigated as potent potentiators of AMPA receptors, which are involved in excitatory synaptic transmission in the central nervous system.[1] The stereochemistry of these compounds is often found to be a critical determinant of their biological activity.[1]
Given the structural similarity to other psychoactive compounds, it is plausible that (1S,2S)-2-phenylcyclopentanamine could interact with various receptors and transporters in the central nervous system. However, without experimental data, any discussion of specific signaling pathways would be speculative.
Visualizations
Diagram 1: General Synthetic and Resolution Workflow
Caption: Synthetic and resolution workflow for (1S,2S)-2-phenylcyclopentanamine.
Diagram 2: Logical Relationship in Drug Discovery
Caption: Role of (1S,2S)-2-phenylcyclopentanamine as a scaffold in drug discovery.
Conclusion
(1S,2S)-2-phenylcyclopentanamine represents a chiral building block with considerable potential in the fields of medicinal chemistry and asymmetric synthesis. While general synthetic and resolution strategies are established, a significant gap exists in the public domain regarding specific, quantitative chemical and physical properties, as well as its biological activity profile. This guide underscores the need for further experimental investigation to fully characterize this enantiomerically pure compound. Such studies would be invaluable for its potential application in the development of novel therapeutics and as a tool in stereoselective chemical transformations. Researchers are encouraged to utilize the general methodologies outlined herein as a starting point for their investigations into this and related chiral molecules.
References
- 1. (1S,2S)-2-phenylcyclopentanamine|CAS 40264-04-8|RUO [benchchem.com]
- 2. Cypenamine - Wikipedia [en.wikipedia.org]
- 3. 352535-73-0(Benzeneethanamine, a-(2-methylpropyl)-b-phenyl-, (aR)-) | Kuujia.com [kuujia.com]
- 4. parchem.com [parchem.com]
- 5. Cypenamine | C11H15N | CID 21786 - PubChem [pubchem.ncbi.nlm.nih.gov]



